molecular formula C20H20N2O5 B2490374 N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 941982-62-3

N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2490374
CAS No.: 941982-62-3
M. Wt: 368.389
InChI Key: NXIOSFHGMSLEKA-UHFFFAOYSA-N
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Description

N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its unique structure, which includes a methoxy group, an oxopiperidine moiety, and a benzodioxole ring

Biochemical Analysis

Biochemical Properties

N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . It has an inhibitory constant of 0.08 nM for human FXa, indicating a high affinity for this enzyme . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro .

Cellular Effects

In cellular contexts, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide indirectly inhibits platelet aggregation by reducing thrombin generation . This suggests that it can influence cell function by modulating cell signaling pathways related to coagulation.

Molecular Mechanism

The molecular mechanism of action of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves binding to the active site of FXa, thereby inhibiting its activity . This prevents the conversion of prothrombin to thrombin, a key step in the coagulation cascade .

Temporal Effects in Laboratory Settings

In laboratory settings, N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide demonstrates a rapid onset of inhibition of FXa

Dosage Effects in Animal Models

Pre-clinical studies of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide in animal models have demonstrated dose-dependent antithrombotic efficacy

Metabolic Pathways

The metabolic pathways of N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of apixaban in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-methoxyphenylamine with 2-oxopiperidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2H-1,3-benzodioxole-5-carboxylic acid in the presence of coupling reagents to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The oxopiperidine moiety can be reduced to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the oxopiperidine moiety may produce piperidine derivatives.

Scientific Research Applications

N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-METHOXY-3-(2-OXOPIPERIDIN-1-YL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific structural features, which confer distinct binding affinities and selectivities for its molecular targets. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-25-16-8-6-14(11-15(16)22-9-3-2-4-19(22)23)21-20(24)13-5-7-17-18(10-13)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXIOSFHGMSLEKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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